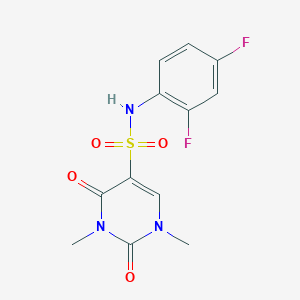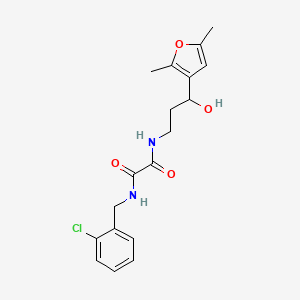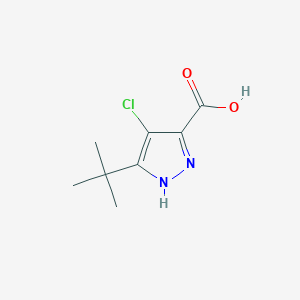![molecular formula C18H15N5S B2515863 6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852375-96-3](/img/structure/B2515863.png)
6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine" is a heterocyclic molecule that belongs to the class of 1,2,4-triazolo[4,3-b]pyridazines. These compounds have garnered interest in medicinal chemistry due to their significant pharmaceutical properties, including anxiolytic and antitubulin activities . The structure of this compound suggests potential biological activity, given the presence of a triazolo-pyridazine core, which is a common feature in molecules with various pharmacological effects.
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[4,3-b]pyridazines typically involves multi-step reactions starting from aryl methyl ketones or other suitable precursors. For instance, a new and improved synthesis method for 6-aryl-1,2,4-triazolo[4,3-b]pyridazines has been reported, which includes condensation reactions and ring closure under mild conditions to achieve high yields . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be applied, possibly involving the use of a pyridine derivative and a chloropyridazine as starting materials .
Molecular Structure Analysis
The molecular structure of closely related compounds has been confirmed using various spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, X-ray diffraction (XRD) techniques have been employed to determine the crystal structure . Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks have been utilized to understand the molecular interactions and stability of these compounds . These analyses are crucial for understanding the electronic properties and potential interaction sites of the molecule, which can influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-triazolo[4,3-b]pyridazines can be inferred from their functional groups and molecular structure. The triazolo-pyridazine core is likely to be involved in interactions with biological targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit tubulin polymerization, which is a critical process in cell division, and to bind to the colchicine binding site on microtubules . Additionally, the presence of substituents such as the pyridin-2-ylmethylthio group and the p-tolyl group could affect the molecule's binding affinity and selectivity towards different biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[4,3-b]pyridazines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of heteroatoms and aromatic systems within the molecule can impact its lipophilicity and hydrogen bonding capacity, which are important factors for its pharmacokinetic profile. The HOMO-LUMO energy gap and global reactivity descriptors provide insight into the compound's electronic properties and its potential as a reactive species in chemical reactions . These properties are essential for predicting the behavior of the compound in biological systems and its suitability as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Anti-Diabetic Applications
One study focused on synthesizing a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials to develop anti-diabetic medications. Compounds in this family demonstrated strong inhibition potential and significant antioxidant and insulinotropic activity, indicating their potential as effective anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anticonvulsant Applications
Another study aimed to find new compounds with strong anticonvulsant activity and low neurotoxicity, leading to the synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives. These compounds showed promising results in maximal electroshock (MES) tests, with some derivatives demonstrating significant anticonvulsant activity and a higher safety profile than the marketed drug carbamazepine (Dong, Liu, Wei, & Quan, 2015).
Antimicrobial Applications
Research into the synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents has also been conducted. This work demonstrated the efficiency of these compounds in intramolecular oxidative cyclization processes and their potential as cytotoxic agents against various cancer cell lines, showing that some triazoles exhibit better cytotoxicity than their hydrazone precursors (Mamta, Aggarwal, Sadana, Ilag, & Sumran, 2019).
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-5-7-14(8-6-13)18-21-20-16-9-10-17(22-23(16)18)24-12-15-4-2-3-11-19-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBJBXQSWVOHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2515780.png)





![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2515791.png)

![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2515796.png)
![2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol](/img/structure/B2515798.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B2515800.png)
![N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2515802.png)
![5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2515803.png)